Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), also known as ED-71, is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol) [, ]. It was developed by Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) as a potential treatment for osteoporosis [, , ]. Eldecalcitol is characterized by its high stability in the circulation and peripheral tissues, and its strong activity in increasing bone mass in osteoporotic patients [].
Eldecalcitol, also known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D. It possesses a hydroxypropoxy substituent at the 2β-position, which enhances its biological activity. Eldecalcitol is primarily used in the treatment of bone diseases such as osteoporosis, where it promotes bone formation and mineralization.
Eldecalcitol is synthesized through various chemical methods rather than being derived directly from natural sources. The compound was developed to improve upon the biological effects of vitamin D, specifically targeting its role in calcium metabolism and bone health.
Eldecalcitol falls under the classification of secosteroids, specifically as a vitamin D analog. It is categorized based on its structural modifications that enhance its pharmacological properties compared to natural vitamin D compounds.
The synthesis of eldecalcitol has been approached through several methods:
Eldecalcitol's molecular formula is C27H44O3, with a molecular weight of approximately 416.65 g/mol. Its structure features:
The compound's structural integrity is crucial for its interaction with vitamin D receptors in bone tissue.
Eldecalcitol undergoes several key reactions during its synthesis:
These reactions highlight the complexity and precision required in synthesizing eldecalcitol effectively.
Eldecalcitol functions primarily by binding to vitamin D receptors in bone tissue, leading to:
Clinical studies have demonstrated that eldecalcitol significantly improves bone mineral density in patients with osteoporosis, indicating its effectiveness in therapeutic applications.
Relevant analyses confirm that these properties are critical for its formulation as a pharmaceutical product.
Eldecalcitol is primarily used in the medical field for:
Recent studies have also explored its role in enhancing bone formation mechanisms through minimodeling processes .
Biomimetic synthesis strategies for eldecalcitol (ED-71) leverage nature's vitamin D metabolic pathway to enhance efficiency and stereochemical control. These approaches mimic the endogenous two-step activation of vitamin D₃, where hepatic 25-hydroxylation precedes renal 1α-hydroxylation. In eldecalcitol's biomimetic route, microbial oxidation serves as a pivotal step, replacing costly chemical synthesis for introducing the 25-hydroxyl group. Amycolata autotrophica ATCC 33796 achieves 64% yield in the 25-hydroxylation of the advanced intermediate (1S,2S,3R)-1,3-dihydroxy-2-(3-hydroxypropoxy)-9,10-secocholesta-5,7-diene (153), significantly improving upon traditional chemical methods [4] [6]. This enzymatic specificity enables regioselective oxidation without protecting group manipulation, streamlining production. The pathway commences with cholesterol-derived diene 147, undergoes selective A-ring epoxidation via PTAD "protection," and proceeds through microbial hydroxylation before photochemical ring-opening and thermal isomerization yield eldecalcitol in 29% yield from intermediate 154 [6]. This biomimetic approach reduces step counts compared to linear syntheses while harnessing biological catalysts for critical transformations.
Table 1: Key Steps in Biomimetic Eldecalcitol Synthesis
Intermediate | Transformation | Catalyst/Reagent | Yield |
---|---|---|---|
Cholesterol (141) | Oppenauer oxidation | Aluminum isopropoxide | 80% |
Enone (142) | Dehydrogenation | DDQ | 75% |
Diene (147) | Diels-Alder "protection" | PTAD | 80% |
Epoxide (150) | Stereoselective epoxidation | m-CPBA | 78% |
Hydroxylated (154) | Microbial 25-hydroxylation | A. autotrophica | 64% |
Eldecalcitol | Photolysis/Thermal isomerization | UV light/Δ | 29% |
Initial linear synthesis of eldecalcitol suffered from impracticality for industrial manufacturing due to excessive steps and low cumulative yield. Starting from lithocholic acid (6), the 27-step sequence proceeded through 25-hydroxycholesterol (17) and 1,2α-epoxide (28), culminating in eldecalcitol with a mere 0.03% overall yield [1] [4]. This route's inefficiency stemmed from lengthy functional group manipulations and poor-yielding steps, including a 36% yield for the critical 2β-(3-hydroxypropoxy) introduction and 23% yield for the final photochemical step [4].
The convergent Trost coupling strategy revolutionized eldecalcitol production by enabling parallel synthesis of A-ring and CD-ring fragments. The A-ring ene-yne fragment (37) was synthesized in 10.4% overall yield over 10 steps from C₂-symmetric epoxide 30, featuring Mitsunobu epoxide formation and regioselective acetylide opening. Simultaneously, the CD-ring bromomethylene fragment (40) was prepared in 27.1% yield from commercially available calcifediol (2) via ozonolysis and Wittig reaction. Palladium-mediated coupling of these fragments achieved the triene skeleton in 15.6% yield – a 520-fold improvement over the linear approach [1] [4] [9]. This modular design enhanced scalability by allowing independent optimization of fragment syntheses and reduced purification complexity.
The 2β-(3-hydroxypropoxy) moiety is eldecalcitol's defining structural feature, conferring superior pharmacological properties over native calcitriol. Structure-activity relationship (SAR) studies revealed that both the three-carbon spacer length and terminal hydroxyl group are essential for anti-osteoporotic efficacy. Molecular modeling demonstrates the group's multifunctional roles:
Table 2: Molecular Interactions of the 3-Hydroxypropoxy Group
Target Protein | Interaction Type | Amino Acid Residues | Functional Consequence |
---|---|---|---|
Vitamin D Receptor (VDR) | CH-π interaction | Trp286 | Stabilizes active conformation |
Vitamin D Receptor (VDR) | Hydrogen bonding | Ser237, Arg274 | Enhances binding duration |
Vitamin D-binding Protein (DBP) | Hydrogen bonding | Lys420, Glu414, Asp130 | Prolongs serum half-life |
CYP24A1 | Steric clash | Active site access | Reduces catabolic degradation |
Industrial eldecalcitol manufacturing required innovations to overcome bottlenecks in the convergent route. Key advancements included:
These innovations enabled production at metric ton scale with overall yields exceeding 8-10%, fulfilling clinical demand while maintaining stringent quality control. The process exemplifies successful transition from laboratory synthesis to cGMP-compliant manufacturing through synergistic application of biocatalysis, flow chemistry, and crystallization engineering.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7